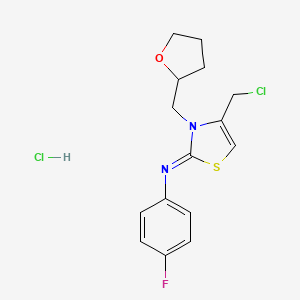
4-Aminothiophene-2-carboxamide
Overview
Description
4-Aminothiophene-2-carboxamide is a chemical compound with the CAS Number: 784124-87-4 . It has a molecular weight of 142.18 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of 2-aminothiophene derivatives, which includes 4-Aminothiophene-2-carboxamide, has been a subject of interest due to their potential biological activities . Green methodologies have been developed that meet the principles of green chemistry . These include multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .
Molecular Structure Analysis
The IUPAC name for 4-Aminothiophene-2-carboxamide is 4-amino-2-thiophenecarboxamide . The InChI code provides a standard way to encode the molecular structure using text .
Chemical Reactions Analysis
Thiophene derivatives, including 4-Aminothiophene-2-carboxamide, have been synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Physical And Chemical Properties Analysis
4-Aminothiophene-2-carboxamide is a powder at room temperature .
Scientific Research Applications
Antimicrobial Activity
4-Aminothiophene-2-carboxamide derivatives have been studied for their potential as antimicrobial agents. They show promise in combating various bacterial strains, including both Gram-positive and Gram-negative bacteria . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Effects
These compounds have also been reported to exhibit anti-inflammatory and analgesic properties . This makes them candidates for the development of new pain relief medications, particularly for chronic inflammatory conditions.
Antitumor Activity
There is evidence to suggest that these compounds may have antitumor activities, making them of interest in cancer research . Their potential role in inhibiting cancer cell growth could lead to new therapeutic options for various cancers.
Corrosion Inhibition
Beyond medical applications, 4-Aminothiophene-2-carboxamide derivatives are also used in material science, particularly as inhibitors of metal corrosion . This is important for extending the life of metal components in various industries.
Light-Emitting Diodes (LEDs) Fabrication
In the field of electronics, these compounds are utilized in the fabrication of light-emitting diodes . The properties of thiophene derivatives make them suitable for creating more efficient and durable LEDs.
Mechanism of Action
Target of Action
4-Aminothiophene-2-carboxamide is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects . The specific interactions of 4-Aminothiophene-2-carboxamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives, including 4-Aminothiophene-2-carboxamide, are known to affect various biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-aminothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYWDFCQPQTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



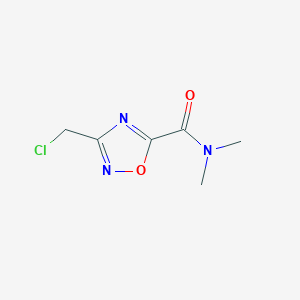

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
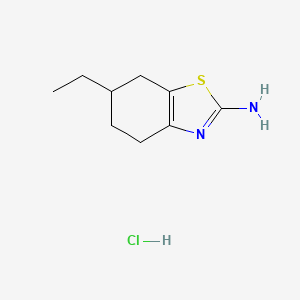
![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)
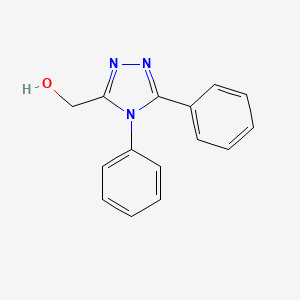
![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)
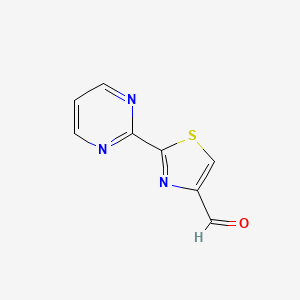
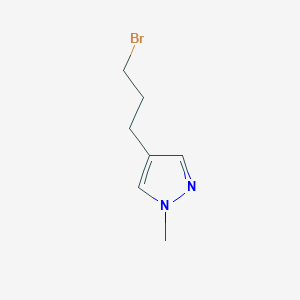
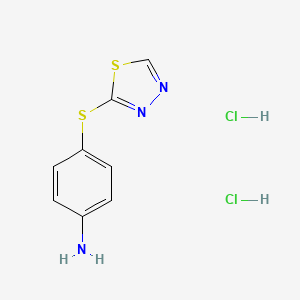
![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)

